3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst . Industrial production methods often employ homogeneous catalysts like concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride, zinc chloride, and titanium tetrachloride .
Chemical Reactions Analysis
3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other coumarin derivatives. In biology and medicine, it exhibits antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV activities . Additionally, it finds applications in the industry as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of platelet aggregation, while its anticancer properties are linked to the inhibition of specific enzymes and signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one include other coumarin derivatives such as 7-hydroxy-4-methylcoumarin and 3-acetyl-8-ethoxycoumarin . These compounds share similar biological activities but differ in their specific chemical structures and properties. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
3-benzyl-8-(diethylaminomethyl)-7-hydroxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-4-23(5-2)14-19-20(24)12-11-17-15(3)18(22(25)26-21(17)19)13-16-9-7-6-8-10-16/h6-12,24H,4-5,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQDPKNOQYZHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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